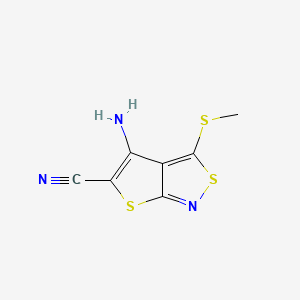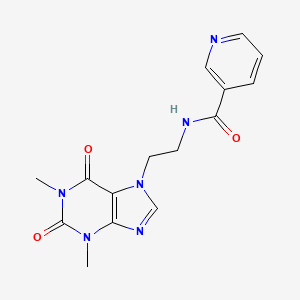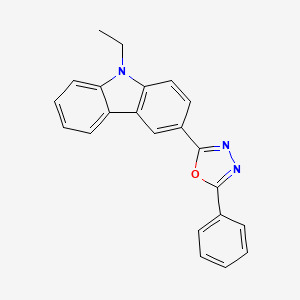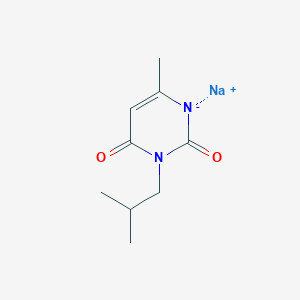
Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-(methylthio)- is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of thieno-isothiazoles, which are known for their diverse biological activities and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-(methylthio)- typically involves the cyclization of 2,3-disubstituted thiophenes containing a sulfur function (SH, SMe, or SCN) and a carbonyl group (CHO or Ac). One common method involves the reaction of methyl (2-methylthio-3-thienyl) O-p-nitrobenzoylketoxime with concentrated sulfuric acid, which yields the desired thieno-isothiazole derivative . Another approach includes the selective S-alkylation of 3,5-bis(sodiomercapto)isothiazole-4-carbonitrile with ethyl bromoacetate and iodomethane, followed by cyclization to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic synthesis and large-scale organic synthesis can be applied to produce this compound in industrial settings. This would involve optimizing reaction conditions, scaling up the synthesis, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thieno-isothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like tin(II) chloride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the thieno-isothiazole ring.
Scientific Research Applications
Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-(methylthio)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: The compound and its analogs are being investigated for their potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-(methylthio)- is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives and functional groups. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes, while its anticancer properties could be related to the induction of apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Thieno(2,3-d)isothiazole derivatives: These compounds share a similar core structure but differ in the position of the sulfur and nitrogen atoms.
Benzisothiazoles: These compounds have a benzene ring fused to the isothiazole ring, offering different chemical and biological properties.
Uniqueness
Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-(methylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of an amino group, a methylthio group, and a carbonitrile group in the thieno-isothiazole framework makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
72436-89-6 |
|---|---|
Molecular Formula |
C7H5N3S3 |
Molecular Weight |
227.3 g/mol |
IUPAC Name |
4-amino-3-methylsulfanylthieno[2,3-c][1,2]thiazole-5-carbonitrile |
InChI |
InChI=1S/C7H5N3S3/c1-11-7-4-5(9)3(2-8)12-6(4)10-13-7/h9H2,1H3 |
InChI Key |
GLMDBIOKQZKBQV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C2C(=C(SC2=NS1)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester](/img/structure/B14469090.png)


![1(2H)-Naphthalenone, 2-[(3,4-dichlorophenyl)methylene]-3,4-dihydro-](/img/structure/B14469111.png)

![Benzoic acid, 2-[(3-bicyclo[2.2.1]hept-2-yl-2-methylpropylidene)amino]-, methyl ester](/img/structure/B14469124.png)




![N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid](/img/structure/B14469162.png)
